molecular formula C₁₈H₃₇N₃O₁₂ B015631 N,N-[Iminobis(trimethylene)]bis-D-gluconamide CAS No. 86303-20-0

N,N-[Iminobis(trimethylene)]bis-D-gluconamide

Cat. No.: B015631
CAS No.: 86303-20-0
M. Wt: 487.5 g/mol
InChI Key: CLNVCDMSZJMEJA-UHFFFAOYSA-N
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Description

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is a complex organic compound characterized by multiple hydroxyl groups and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-[Iminobis(trimethylene)]bis-D-gluconamide typically involves the following steps:

    Starting Materials: The synthesis begins with hexanoic acid derivatives, which are functionalized with hydroxyl groups.

    Amidation Reaction: The hexanoic acid derivatives undergo amidation with appropriate amines to form the amide linkages.

    Hydroxylation: The resulting amide compounds are then subjected to hydroxylation reactions to introduce the hydroxyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-[Iminobis(trimethylene)]bis-D-gluconamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include:

    Carbonyl Compounds: From oxidation of hydroxyl groups.

    Amines: From reduction of amide groups.

    Ethers and Esters: From substitution reactions involving hydroxyl groups.

Scientific Research Applications

N,N-[Iminobis(trimethylene)]bis-D-gluconamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-[Iminobis(trimethylene)]bis-D-gluconamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as those involved in inflammation or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-pentahydroxyhexanoic acid: Similar structure but lacks the amide linkages.

    2,3,4,5,6-pentahydroxyhexanamide: Similar structure but with fewer hydroxyl groups.

    N-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl]hexanamide: Similar structure but with different amide linkages.

Uniqueness

N,N-[Iminobis(trimethylene)]bis-D-gluconamide is unique due to its specific arrangement of hydroxyl groups and amide linkages, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N3O12/c22-7-9(24)11(26)13(28)15(30)17(32)20-5-1-3-19-4-2-6-21-18(33)16(31)14(29)12(27)10(25)8-23/h9-16,19,22-31H,1-8H2,(H,20,32)(H,21,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNVCDMSZJMEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCNC(=O)C(C(C(C(CO)O)O)O)O)CNC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40411999
Record name N,N-[Iminobis(trimethylene)]bis-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86303-20-0
Record name N,N-[Iminobis(trimethylene)]bis-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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